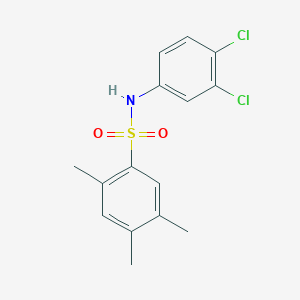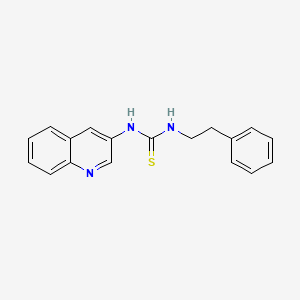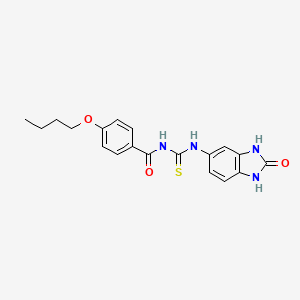
N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H15Cl2NO2S and its molecular weight is 344.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0200553 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
将来の方向性
作用機序
Target of Action
N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide, also known as DCMU, is an algicide and herbicide of the aryl urea class . The primary target of DCMU is the photosystem II (PSII) in plants . PSII plays a crucial role in the light-dependent reactions of photosynthesis, where it is responsible for the first protein-mediated step of photosynthesis: the conversion of sunlight into chemical energy .
Mode of Action
DCMU inhibits photosynthesis by blocking the Q_B plastoquinone binding site of PSII . This prevents the electron flow from PSII to plastoquinone, interrupting the photosynthetic electron transport chain . As a result, the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) is reduced .
Biochemical Pathways
The inhibition of PSII by DCMU affects the light-dependent reactions of photosynthesis . These reactions involve the absorption of light by chlorophyll, the generation of high-energy electrons, and the production of ATP and NADPH . By blocking electron flow from PSII, DCMU effectively shuts down these reactions .
Pharmacokinetics
It is known that dcmu has a low volatility and is moderately soluble in water . It is also known to strongly adsorb to soil, sediment, and natural particulate matter in surface waters .
Result of Action
The inhibition of photosynthesis by DCMU leads to a reduction in the plant’s ability to produce ATP and NADPH, which are essential for the plant’s growth and survival . This makes DCMU an effective herbicide, as it can prevent the growth of unwanted plants .
Action Environment
The action of DCMU can be influenced by various environmental factors. For instance, its effectiveness as a herbicide can be affected by the pH of the soil, as well as the presence of other chemicals in the environment . Furthermore, DCMU’s strong adsorption to soil and sediment can influence its distribution in the environment and its bioavailability to plants .
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-6-11(3)15(7-10(9)2)21(19,20)18-12-4-5-13(16)14(17)8-12/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNJTYAQFTYZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methoxy-8-nitro-4-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4901076.png)
![2-({[3-(1-azepanylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4901084.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4901095.png)

![N-(2,4-difluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4901104.png)

![ethyl 4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4901120.png)
![1-{3-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B4901126.png)


![(5Z)-5-[(4-iodophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4901159.png)
![(2S)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B4901174.png)
![2,4-dichloro-N-{2-[(1-methyl-1H-benzimidazol-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B4901175.png)
